molecular formula C12H15N B13259679 2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline

2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline

Cat. No.: B13259679
M. Wt: 173.25 g/mol
InChI Key: FWXHYOOMTHUMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the benz[de]isoquinoline core. It is a versatile compound with significant applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon can yield the hexahydro derivative . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired isoquinoline structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline derivatives, fully saturated hexahydro compounds, and substituted isoquinolines.

Scientific Research Applications

2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline is unique due to its hexahydro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline

InChI

InChI=1S/C12H15N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1,3,5,11,13H,2,4,6-8H2

InChI Key

FWXHYOOMTHUMDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC3=CC=CC(=C23)C1

Origin of Product

United States

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